Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate” are not found, there are general methods for synthesizing benzothiazole compounds. For instance, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Another method involves the cyclization of 2-aminothiophenols with CO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Methyl 2-amino-1,3-benzothiazole-6-carboxylate”, are available. It has a molecular weight of 209.25 and is a light-yellow to yellow or orange powder or crystals .Scientific Research Applications
Antitumor Activities
- Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate derivatives display potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cells. Metabolic transformations, notably N-acetylation and oxidation, play a crucial role in their mechanism of action, suggesting a novel approach to cancer therapy (Chua et al., 1999). Additional studies have identified the formation of C- and N-hydroxylated derivatives as part of the metabolic process, further elucidating the compounds' mode of action and selective profile of anticancer activity (Kashiyama et al., 1999).
Heterocyclic Natural Products Synthesis
- Research into the synthesis of heterocyclic cores found in natural products like violatinctamine and erythrazole A has been conducted. Biomimetic oxidative routes have been explored for the preparation of these cores, showcasing the compound's utility in replicating complex natural product structures (Blunt et al., 2015).
Antibacterial Properties
- The compound has also been investigated for its potential in creating antibacterial agents. Studies on derivatives of this compound have shown good to moderate antibacterial activity against various microorganisms, highlighting its potential in addressing bacterial resistance issues (Chavan & Pai, 2007).
Synthesis of Multifunctional Compounds
- The versatility of this compound in synthesizing multifunctional compounds has been demonstrated through the efficient synthesis of carboxylates and α-alkylidene cyclic carbonates. These findings underscore the compound's utility in the development of novel materials and pharmaceuticals (Tommasi & Sorrentino, 2009).
Safety and Hazards
Future Directions
Benzothiazole compounds have a wide range of applications in biochemistry and medicinal chemistry due to their pharmaceutical and biological activity . Therefore, the future directions for “Methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate” could potentially involve further exploration of its biological activity and potential applications in medicine or other fields.
properties
IUPAC Name |
methyl 2-acetylimino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7(15)13-12-14(2)9-5-4-8(11(16)17-3)6-10(9)18-12/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOVSKYITOVFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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